Cas no 875309-83-4 (L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate))

L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) structure
875309-83-4 structure
Nome del prodotto:L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
Numero CAS:875309-83-4
MF:C34H40F3N3O6
MW:643.69
CID:2952522
PubChem ID:118704861

L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
    • C12883
    • (S)-benzyl2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate2,2,2-trifluoroacetate
    • Benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
    • L-Phenylalanine, (
    • L-Phenylalanine, (alphaS)-alpha-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
    • 875309-83-4
    • CS-14923
    • CS-M3178
    • AS)-
    • (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
    • A-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
    • AKOS037650522
    • Inchi: InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1
    • Chiave InChI: QIXVEBLWELMLGM-BJRQXHFHSA-N
    • Sorrisi: CC(C[C@H](NC([C@@H](N)CCC1=CC=CC=C1)=O)C(N[C@H](C(OCC2=CC=CC=C2)=O)CC3=CC=CC=C3)=O)C.O=C(O)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 643.28692049g/mol
  • Massa monoisotopica: 643.28692049g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 18
  • Complessità: 823
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 148Ų

L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-M3178-1g
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester monotrifluoroacetate
875309-83-4
1g
$300.0 2022-04-01
A2B Chem LLC
AH85499-1g
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
875309-83-4 95+%
1g
$523.00 2024-04-19
Ambeed
A1168195-250mg
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
875309-83-4 98%
250mg
$179.0 2024-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L47010-1g
(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
875309-83-4 98%
1g
¥4872.0 2022-04-27
Ambeed
A1168195-100mg
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
875309-83-4 98%
100mg
$137.0 2024-05-30
Ambeed
A1168195-1g
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
875309-83-4 98%
1g
$458.0 2024-05-30

L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:875309-83-4)L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
A1241522
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):161/412